molecular formula C20H25ClN2O3S2 B4944019 N-(2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}ETHYL)-2-[N-(2,3-DIMETHYLPHENYL)METHANESULFONAMIDO]ACETAMIDE

N-(2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}ETHYL)-2-[N-(2,3-DIMETHYLPHENYL)METHANESULFONAMIDO]ACETAMIDE

Cat. No.: B4944019
M. Wt: 441.0 g/mol
InChI Key: XVMBTODLADOQAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}ETHYL)-2-[N-(2,3-DIMETHYLPHENYL)METHANESULFONAMIDO]ACETAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a combination of chlorophenyl, dimethylphenyl, and sulfonamide groups, making it a unique molecule with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}ETHYL)-2-[N-(2,3-DIMETHYLPHENYL)METHANESULFONAMIDO]ACETAMIDE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:

    Nucleophilic Substitution: This involves the reaction of a chlorophenyl derivative with a thiol group to form the sulfanyl intermediate.

    Amidation: The sulfanyl intermediate is then reacted with an acetamide derivative under specific conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to streamline the process.

Chemical Reactions Analysis

Types of Reactions

N-(2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}ETHYL)-2-[N-(2,3-DIMETHYLPHENYL)METHANESULFONAMIDO]ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can undergo reduction reactions to form corresponding amines or alcohols.

    Substitution: The chlorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA)

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution Reagents: Halogens, nitrating agents

Major Products Formed

    Sulfoxides and Sulfones: Formed from oxidation reactions

    Amines and Alcohols: Formed from reduction reactions

    Substituted Aromatics: Formed from substitution reactions

Scientific Research Applications

N-(2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}ETHYL)-2-[N-(2,3-DIMETHYLPHENYL)METHANESULFONAMIDO]ACETAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}ETHYL)-2-[N-(2,3-DIMETHYLPHENYL)METHANESULFONAMIDO]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(2,4-DIMETHYLPHENYL)FORMAMIDE: Shares structural similarities but differs in functional groups and overall reactivity.

    Indole Derivatives: Possess similar aromatic structures and are used in various biological applications.

Uniqueness

N-(2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}ETHYL)-2-[N-(2,3-DIMETHYLPHENYL)METHANESULFONAMIDO]ACETAMIDE is unique due to its combination of chlorophenyl, dimethylphenyl, and sulfonamide groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-[2-[(4-chlorophenyl)methylsulfanyl]ethyl]-2-(2,3-dimethyl-N-methylsulfonylanilino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25ClN2O3S2/c1-15-5-4-6-19(16(15)2)23(28(3,25)26)13-20(24)22-11-12-27-14-17-7-9-18(21)10-8-17/h4-10H,11-14H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVMBTODLADOQAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N(CC(=O)NCCSCC2=CC=C(C=C2)Cl)S(=O)(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.